molecular formula C12H7ClFNO2 B1426781 2-Chloro-1-fluoro-4-(4-nitrophenyl)benzene CAS No. 904325-90-2

2-Chloro-1-fluoro-4-(4-nitrophenyl)benzene

Cat. No. B1426781
CAS RN: 904325-90-2
M. Wt: 251.64 g/mol
InChI Key: WWKOZBKPAFNDSX-UHFFFAOYSA-N
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Description

2-Chloro-1-fluoro-4-(4-nitrophenyl)benzene is a chemical compound with the molecular formula C12H7ClFNO2 . It has a molecular weight of 251.64 .


Molecular Structure Analysis

The InChI code for 2-Chloro-1-fluoro-4-(4-nitrophenyl)benzene is 1S/C12H7ClFNO2/c13-11-7-9(4-5-12(11)14)8-2-1-3-10(6-8)15(16)17/h1-7H . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Organic Synthesis

This compound is a valuable intermediate in organic synthesis. It can be used to prepare various biphenyl structures, which are core components in many pharmaceuticals and organic materials. The presence of both electron-withdrawing (nitro) and electron-donating (chloro and fluoro) groups on the benzene rings makes it a versatile reagent for cross-coupling reactions .

Material Science

In material science, this compound can contribute to the development of new polymers with enhanced properties. Its ability to act as a monomer for polymerization allows researchers to explore novel polymer structures with potential applications in electronics, coatings, and insulation materials .

Pharmaceutical Research

2-Chloro-1-fluoro-4-(4-nitrophenyl)benzene can be used to synthesize compounds with potential pharmacological activities. Its derivatives may exhibit anti-inflammatory, analgesic, or antipyretic properties, making it a compound of interest in drug discovery and development .

Agrochemicals

The nitrophenyl group is a common moiety in agrochemicals. This compound could be used to create new pesticides or herbicides, offering a new approach to pest and weed management in agriculture .

Dye and Pigment Industry

The nitro group of this compound can undergo reduction to form an amine, which is a key step in the synthesis of azo dyes. These dyes are widely used in textiles, food, and cosmetics due to their vibrant colors and stability .

Analytical Chemistry

As a standard in analytical chemistry, 2-Chloro-1-fluoro-4-(4-nitrophenyl)benzene can be used to calibrate instruments like HPLC or GC-MS. Its distinct chemical structure allows for precise identification and quantification of similar compounds in complex mixtures .

Environmental Studies

Researchers can use this compound to study degradation processes and environmental persistence of nitroaromatic compounds. Understanding its breakdown can help in assessing the environmental impact of related chemicals .

Nanotechnology

The compound’s unique electronic properties make it suitable for the synthesis of nanomaterials. It could be used to create nanoscale sensors or conductive materials with applications in electronics and energy storage .

Safety and Hazards

While specific safety and hazard information for 2-Chloro-1-fluoro-4-(4-nitrophenyl)benzene was not found, it’s generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools when handling similar compounds .

properties

IUPAC Name

2-chloro-1-fluoro-4-(4-nitrophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClFNO2/c13-11-7-9(3-6-12(11)14)8-1-4-10(5-2-8)15(16)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKOZBKPAFNDSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718398
Record name 3-Chloro-4-fluoro-4'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-fluoro-4-(4-nitrophenyl)benzene

CAS RN

904325-90-2
Record name 3-Chloro-4-fluoro-4'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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